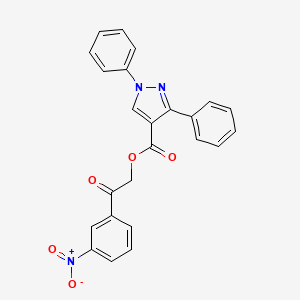

2-(3-nitrophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate

Beschreibung

2-(3-Nitrophenyl)-2-oxoethyl-1,3-diphenyl-1H-pyrazol-4-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der Pyrazolderivate gehört.

Eigenschaften

Molekularformel |

C24H17N3O5 |

|---|---|

Molekulargewicht |

427.4 g/mol |

IUPAC-Name |

[2-(3-nitrophenyl)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate |

InChI |

InChI=1S/C24H17N3O5/c28-22(18-10-7-13-20(14-18)27(30)31)16-32-24(29)21-15-26(19-11-5-2-6-12-19)25-23(21)17-8-3-1-4-9-17/h1-15H,16H2 |

InChI-Schlüssel |

VLNCBDSRYYVWNF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Nitrogruppe in der Verbindung kann unter katalytischen Hydrierungsbedingungen zu einer Aminogruppe reduziert werden.

Reduktion: Die Estergruppe kann zu der entsprechenden Carbonsäure hydrolysiert werden.

Substitution: Die Phenylringe können elektrophile aromatische Substitutionsreaktionen wie Halogenierung oder Sulfonierung eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffgas mit einem Palladium-auf-Kohle-Katalysator.

Reduktion: Wässrige Natriumhydroxid- oder saure Hydrolysebedingungen.

Substitution: Halogene (z. B. Chlor oder Brom) in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte

Aminoderivat: Gebildet durch Reduktion der Nitrogruppe.

Carbonsäure: Gebildet durch Hydrolyse der Estergruppe.

Halogenierte Derivate: Gebildet durch elektrophile aromatische Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 2-(3-Nitrophenyl)-2-oxoethyl-1,3-diphenyl-1H-pyrazol-4-carboxylat für sein Potenzial als Baustein bei der Synthese komplexerer Moleküle untersucht. Seine einzigartige Struktur ermöglicht verschiedene Modifikationen, was es zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.

Biologie

Biologisch wird diese Verbindung wegen ihres Potenzials als entzündungshemmendes und antimikrobielles Mittel untersucht. Das Vorhandensein des Pyrazolrings ist bekanntlich zu diesen Aktivitäten beizutragen, was es zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin

In der Medizin werden Derivate dieser Verbindung hinsichtlich ihrer potenziellen Verwendung bei der Behandlung von Krankheiten wie Krebs und bakteriellen Infektionen untersucht. Die Nitrogruppe kann zu einer Aminogruppe reduziert werden, die dann mit biologischen Zielmolekülen interagieren kann.

Industrie

Industriell kann diese Verbindung bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften wie Polymeren und Beschichtungen verwendet werden. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht es zu einem wertvollen Bestandteil in der Materialwissenschaft.

Wirkmechanismus

Der Wirkmechanismus von 2-(3-Nitrophenyl)-2-oxoethyl-1,3-diphenyl-1H-pyrazol-4-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen. So kann die Nitrogruppe reduziert werden, um eine Aminogruppe zu bilden, die dann mit Enzymen oder Rezeptoren in biologischen Systemen interagieren kann. Der Pyrazolring kann auch mit verschiedenen Proteinen interagieren und deren Funktion beeinflussen, was zu den gewünschten biologischen Effekten führt.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium on carbon catalyst.

Reduction: Aqueous sodium hydroxide or acidic hydrolysis conditions.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

Amino derivative: Formed from the reduction of the nitro group.

Carboxylic acid: Formed from the hydrolysis of the ester group.

Halogenated derivatives: Formed from electrophilic aromatic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-(3-nitrophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential as an anti-inflammatory and antimicrobial agent. The presence of the pyrazole ring is known to contribute to these activities, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential use in treating diseases such as cancer and bacterial infections. The nitro group can be reduced to an amino group, which can then interact with biological targets.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science.

Wirkmechanismus

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, the nitro group can be reduced to form an amino group, which can then interact with enzymes or receptors in biological systems. The pyrazole ring can also interact with various proteins, affecting their function and leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,3-Diphenyl-1H-pyrazol-4-carbonsäure: Fehlt die Nitro- und Estergruppe, was sie in bestimmten chemischen Reaktionen weniger reaktiv macht.

2-(3-Nitrophenyl)-2-oxoethyl-1H-pyrazol-4-carboxylat: Ähnliche Struktur, aber ohne die Diphenylsubstitution, was sich auf ihre biologische Aktivität auswirkt.

3-Nitrophenyl-Pyrazolderivate: Variieren in der Position der Nitrogruppe und anderer Substituenten, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

Einzigartigkeit

2-(3-Nitrophenyl)-2-oxoethyl-1,3-diphenyl-1H-pyrazol-4-carboxylat ist durch die Kombination der Nitrogruppe, Estergruppe und Diphenylsubstitution einzigartig. Diese Kombination bietet ein distinctes Set an chemischer Reaktivität und biologischer Aktivität, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.